molecular formula C16H15ClN2O B4074765 N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide

N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide

Katalognummer B4074765
Molekulargewicht: 286.75 g/mol
InChI-Schlüssel: TZQDHVIZGCGCBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide, also known as AG-490, is a synthetic chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to regulate various cellular processes, including immune responses and cell growth. AG-490 has been shown to inhibit the activity of JAK2 and JAK3, which are involved in the signaling pathways of cytokines and growth factors.

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide involves the inhibition of JAK2 and JAK3, which are tyrosine kinases that phosphorylate and activate various downstream signaling molecules, such as STATs. By blocking the activity of JAK2 and JAK3, this compound can inhibit the signaling pathways of cytokines and growth factors, which are involved in various cellular processes, such as cell growth, differentiation, and survival. The inhibition of these pathways by this compound can lead to cell cycle arrest and apoptosis, and reduce the inflammation and tissue damage associated with various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, which are related to its mechanism of action. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells, and induce cell cycle arrest and apoptosis. This is associated with the downregulation of various oncogenes, such as c-Myc and cyclin D1, and the upregulation of tumor suppressor genes, such as p21 and p27. In autoimmune disorders, this compound has been shown to suppress the activity of immune cells, and reduce the production of cytokines and chemokines. This is associated with the downregulation of various transcription factors, such as NF-kappaB and AP-1, which are involved in the inflammatory response. In inflammatory diseases, this compound has been shown to reduce the inflammation and airway remodeling, and improve the lung function and quality of life of patients.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide has several advantages for lab experiments, such as its high purity and stability, and its well-established synthesis method. It is also relatively easy to use and dose, and it has been extensively studied in various cell lines and animal models. However, this compound also has some limitations for lab experiments, such as its potential off-target effects, and its limited solubility and bioavailability. It is important to carefully design and control experiments using this compound, and to validate the results with appropriate controls and alternative approaches.

Zukünftige Richtungen

There are several future directions for the research on N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide, which can further enhance our understanding of its therapeutic potential and mechanism of action. One direction is to investigate the combination therapy of this compound with other drugs, such as chemotherapy and immunotherapy, in cancer and autoimmune disorders. This can improve the overall efficacy and reduce the side effects of the treatment. Another direction is to develop more potent and selective JAK inhibitors, which can target specific JAK isoforms and signaling pathways, and reduce the potential off-target effects. This can improve the safety and efficacy of the treatment, and expand the therapeutic applications of JAK inhibitors.

Wissenschaftliche Forschungsanwendungen

N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway. This pathway is known to be activated in many types of cancer, and its inhibition by this compound leads to cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can improve the overall efficacy of cancer treatment.
In autoimmune disorders, this compound has been shown to suppress the activity of immune cells, such as T cells and B cells, by inhibiting the JAK3/STAT5 signaling pathway. This pathway is known to be involved in the production of cytokines and chemokines, which are responsible for the inflammatory response in autoimmune disorders. By blocking this pathway, this compound can reduce the inflammation and tissue damage associated with autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are characterized by chronic inflammation and airway remodeling. This compound has been shown to inhibit the production of inflammatory mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), by blocking the JAK2/STAT3 signaling pathway. This can reduce the inflammation and airway remodeling in these diseases, and improve the lung function and quality of life of patients.

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-2-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-11-9-12-5-2-3-8-15(12)19(11)16(20)18-14-7-4-6-13(17)10-14/h2-8,10-11H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQDHVIZGCGCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide
Reactant of Route 6
N-(3-chlorophenyl)-2-methyl-1-indolinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.